Tat-NR2B9c

描述

Tat-NR2B9c, also known as nerinetide, is a peptide designed to inhibit the interaction between postsynaptic density protein 95 (PSD-95) and N-methyl-D-aspartate (NMDA) receptors. This compound has shown significant neuroprotective effects, particularly in the context of ischemic stroke. By preventing the binding of PSD-95 to NMDA receptors, this compound reduces excitotoxic neuronal death, which is a major cause of brain damage during stroke .

科学研究应用

Tat-NR2B9c 因其神经保护特性而被广泛研究。 它已显示出在减少动物模型中的缺血性脑损伤方面的功效,并已进入卒中治疗的临床试验 . 该化合物也正在研究其在治疗其他神经系统疾病(如外伤性脑损伤和癫痫)方面的潜力 . 除了其医学应用外,this compound 还用于研究兴奋性毒性和神经保护的机制 .

作用机制

Tat-NR2B9c 通过抑制 PSD-95 和 NMDA 受体之间的相互作用来发挥作用。PSD-95 是一种支架蛋白,在突触部位聚集 NMDA 受体和神经元一氧化氮合酶 (nNOS)。 通过阻止这种相互作用,this compound 减少了一氧化氮和超氧化物的产生,它们是兴奋性神经元死亡的关键介质 . 该化合物还激活了涉及钙调蛋白激酶 IV (CaMKIV) 和 cAMP 反应元件结合蛋白 (CREB) 的保护性信号通路,进一步增强了其神经保护作用 .

生化分析

Biochemical Properties

Tat-NR2B9c is designed to prevent nitric oxide (NO) production by preventing the binding of PSD-95 to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase . It disrupts the PSD-95/NMDAR interaction, inhibiting NR2A and NR2B binding to PSD-95 . It also blocks the interaction between PSD-95 and neuronal nitric oxide synthase (nNOS) with an IC50 of approximately 0.2 μM .

Cellular Effects

This compound has shown clinical efficacy as a neuroprotective agent in acute stroke . It prevents NMDA-induced activation of neuronal NADPH oxidase, thereby blocking superoxide production . It also prevents excitotoxic neuronal superoxide production . This compound is designed to prevent nitric oxide (NO) production by preventing postsynaptic density protein 95 (PSD-95) binding to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase .

Molecular Mechanism

This compound was shown to uncouple NMDARs from PSD95 and attenuate downstream neurotoxic signaling . It blocks NMDA-induced superoxide formation by a mechanism that prevents phosphorylation of the NOX2 p47phox subunit .

Temporal Effects in Laboratory Settings

This compound has demonstrated neuroprotective efficacy in multiple rodent and non-human primate stroke models . It has been shown to reduce infarction volume and causes a selective and sustained elevation in CaMKIV phosphorylation .

Dosage Effects in Animal Models

This compound has been shown to reduce infarction volume in male C57BL/6 mice at a dosage of 10 nmol/g when administered intravenously . It has no effect at a dosage of 3 nmol/g .

Metabolic Pathways

This compound is involved in the NMDA receptor signaling pathway . It disrupts the PSD-95/NMDAR interaction, which is a key part of this pathway .

Transport and Distribution

This compound has been conjugated to the cell-penetrating peptide (CPP) Tat to facilitate blood-brain barrier permeation . The BBB permeation of this compound has not been fully elucidated .

Subcellular Localization

This compound is designed to prevent nitric oxide (NO) production by preventing postsynaptic density protein 95 (PSD-95) binding to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase . This suggests that it is localized at the postsynaptic density where these interactions occur.

准备方法

Tat-NR2B9c 是使用固相肽合成 (SPPS) 合成的。该肽由一个膜渗透的 HIV-1 Tat 蛋白转导结构域序列(氨基酸 47-57)连接到 NMDA 受体亚基 GluN2B 的 C 端残基组成。 合成包括将受保护的氨基酸依次添加到树脂结合的肽链中,然后进行脱保护并从树脂中裂解 . This compound 的工业生产方法包括大规模 SPPS、使用高效液相色谱 (HPLC) 进行纯化,以及冷冻干燥以获得最终产品 .

化学反应分析

Tat-NR2B9c 主要与蛋白质相互作用,而不是像氧化或还原这样的传统化学反应。 它破坏了 PSD-95 和 NMDA 受体之间的相互作用,从而阻止了导致神经元损伤的下游信号传导事件 . 该化合物在生理条件下不会发生明显的化学转化,使其在其预期应用中保持稳定和有效 .

相似化合物的比较

Tat-NR2B9c 在抑制一氧化氮和超氧化物产生的双重作用方面是独一无二的。 类似的化合物包括 CN-105 和 RD2,它们也是靶向参与神经元损伤的不同途径的神经保护肽 . CN-105 来自载脂蛋白 E,已显示出在减少卒中模型中的炎症和神经元死亡方面的功效。 RD2 是一种旨在抑制淀粉样蛋白β聚集的肽,目前正在研究其在治疗阿尔茨海默病方面的潜力 .

This compound 因其对 PSD-95/NMDA 受体相互作用的特定靶向而脱颖而出,使其成为卒中治疗和其他神经系统疾病的有希望的候选者 .

生物活性

Tat-NR2B9c, also known as NA-1 or nerinetide, is a cell-penetrating peptide that has garnered attention for its neuroprotective properties, particularly in the context of ischemic brain injury. This compound acts as an inhibitor of the postsynaptic density protein PSD-95, which is critical in mediating excitotoxic neuronal death through NMDA receptor signaling. Below is a detailed examination of its biological activity, including research findings and case studies.

This compound functions by disrupting the interaction between NMDA receptors and PSD-95, thereby preventing excitotoxicity—a significant contributor to neuronal death in conditions like stroke and traumatic brain injury (TBI). The compound has been shown to block NMDA-induced superoxide production, which is linked to oxidative stress in neurons .

Animal Models

- Rodent Studies : In various rodent models, this compound demonstrated significant neuroprotective effects. For instance, it was effective in reducing neuronal death following induced ischemic conditions . The compound's efficacy was confirmed through assessments of neurological outcomes and histological analyses.

- Non-Human Primates : Similar protective effects were observed in non-human primate studies, reinforcing the potential translational value of this compound for human applications .

Clinical Trials

This compound has undergone several clinical evaluations:

- Phase II Trial (ENACT) : This trial assessed the efficacy of this compound in reducing ischemic damage in patients undergoing endovascular repair of brain aneurysms. While no serious adverse events were reported, the results indicated limited efficacy, likely due to challenges with blood-brain barrier (BBB) penetration and peptide stability .

- Phase III Trial (ESCAPE NA-1) : Completed in 2020, this trial aimed to further evaluate the clinical benefits of this compound in stroke patients. The outcomes are still under review, but preliminary data suggest potential cognitive improvements in treated subjects .

Challenges and Limitations

Despite its promising neuroprotective properties, this compound faces several challenges:

- Blood-Brain Barrier Penetration : The ability of this compound to effectively cross the BBB is limited. Research indicates that while conjugation with the cell-penetrating peptide Tat enhances internalization into cells, it does not significantly improve BBB permeability compared to other formulations .

- Short Half-Life : The stability and half-life of free peptides like this compound are concerns that may affect their therapeutic efficacy. Strategies such as nanoparticle delivery systems are being explored to enhance stability and targeted delivery .

Comparative Data Table

Case Studies

Case Study 1 : In a controlled cortical impact model for TBI, administration of this compound-loaded nanoparticles showed improved recovery metrics compared to controls, highlighting its potential for targeted delivery in treating brain injuries .

Case Study 2 : A cohort study involving patients treated with this compound during emergency interventions for stroke indicated a trend towards improved neurological outcomes within seven days post-treatment (P=0.031) .

属性

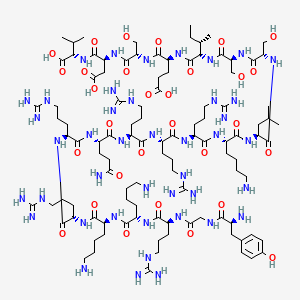

IUPAC Name |

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H188N42O30/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQFBTSBCKLI-FKXNDIMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H188N42O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500992-11-0 | |

| Record name | Nerinetide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500992110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Na-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12595 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。